molecular formula C23H28N2O4 B268729 N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Katalognummer B268729
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: GDQZWWQJDRSEQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

TAK-659 binds to the ATP-binding site of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Inhibition of this compound also induces apoptosis and sensitizes B-cells to chemotherapy and other targeted therapies.
Biochemical and physiological effects:
TAK-659 has been shown to have selective and potent inhibitory activity against this compound, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical models and clinical trials. TAK-659 has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms and hematological abnormalities.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and good pharmacokinetic properties. It can be used as a tool compound to study the role of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide in B-cell signaling and the development of B-cell malignancies. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not fully recapitulate the effects of genetic this compound deficiency or other this compound inhibitors, such as ibrutinib, which have different binding modes and off-target effects.

Zukünftige Richtungen

There are several future directions for the development and application of TAK-659. First, further preclinical and clinical studies are needed to determine the optimal dosing, scheduling, and combination strategies for TAK-659 in different B-cell malignancies. Second, the potential of TAK-659 as a therapeutic option for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the mechanism of resistance to TAK-659 and other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors should be investigated, and new strategies to overcome resistance should be developed. Finally, the development of new this compound inhibitors with improved potency, selectivity, and safety profiles should be pursued.

Synthesemethoden

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N,N-diethyl-4-aminobenzamide in the presence of a coupling agent, followed by purification through column chromatography. The final product is obtained as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models and clinical trials for the treatment of various B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity and downstream signaling pathways, resulting in the induction of apoptosis and suppression of cell proliferation in B-cell lymphoma cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
In clinical trials, TAK-659 has shown promising results in patients with relapsed or refractory CLL and MCL. In a phase 1/2 study, TAK-659 demonstrated an overall response rate of 84% in patients with relapsed or refractory CLL, including complete response in 12% of patients. In another phase 1 study, TAK-659 showed an overall response rate of 67% in patients with relapsed or refractory MCL.

Eigenschaften

Molekularformel

C23H28N2O4

Molekulargewicht

396.5 g/mol

IUPAC-Name

N,N-diethyl-4-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-3-25(4-2)23(27)18-7-11-19(12-8-18)24-22(26)17-9-13-20(14-10-17)29-16-21-6-5-15-28-21/h7-14,21H,3-6,15-16H2,1-2H3,(H,24,26)

InChI-Schlüssel

GDQZWWQJDRSEQM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Kanonische SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.